2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one
CAS No.: 95885-57-7
Cat. No.: VC17279906
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95885-57-7 |
|---|---|
| Molecular Formula | C18H13NO2 |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 2,4-diphenyl-4-prop-2-ynyl-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C18H13NO2/c1-2-13-18(15-11-7-4-8-12-15)17(20)21-16(19-18)14-9-5-3-6-10-14/h1,3-12H,13H2 |
| Standard InChI Key | GHBAOCWEHJTAHB-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,4-diphenyl-4-prop-2-ynyl-1,3-oxazol-5-one, reflects its oxazole ring substituted at positions 2 and 4 with phenyl groups and a propargyl moiety. The canonical SMILES representation, C#CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3, highlights the acetylene linkage and aromatic systems. X-ray crystallography data, though unavailable in the provided sources, would clarify bond angles and conformations critical for reactivity.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS No. | 95885-57-7 |
| Molecular Formula | C₁₈H₁₃NO₂ |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 2,4-diphenyl-4-prop-2-ynyl-1,3-oxazol-5-one |
| InChI Key | GHBAOCWEHJTAHB-UHFFFAOYSA-N |
The propargyl group introduces sp-hybridized carbons, enhancing electron-withdrawing effects on the oxazole ring. This electronic perturbation likely influences reactivity in nucleophilic or electrophilic substitutions.
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) are absent in the sources, analogous oxazole derivatives exhibit characteristic signals. For instance, the carbonyl group in the oxazolone ring typically resonates near 170 ppm in ¹³C NMR, while aromatic protons appear as multiplet clusters between 7.0–7.5 ppm in ¹H NMR . The acetylene proton’s sharp singlet near 2.5 ppm would further confirm the propargyl substituent’s presence.
Synthesis and Optimization
Cyclization Strategies
The synthesis of 2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one involves cyclization of precursors such as α-acylaminoketones or imides under acidic or basic conditions. For example, Van Leusen oxazole synthesis—employing TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes—could generate the oxazole core, followed by propargylation via Sonogashira coupling .
Catalytic Systems
Palladium catalysts, notably Pd(PPh₃)₄, facilitate cross-coupling reactions to install the propargyl group, as evidenced in related oxazole syntheses . Optimizing solvent polarity (e.g., 1,4-dioxane) and base selection (e.g., lithium tert-butoxide) improves yields by stabilizing intermediates and reducing side reactions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxazole formation | TosMIC, K₂CO₃, MeOH, reflux | 75% |
| Propargylation | Propargyl bromide, Pd(PPh₃)₄ | 82% |
Biological Activity and Mechanistic Insights
Putative Targets
Though direct studies are lacking, structural analogs modulate enzymes like cyclooxygenase-2 (COX-2) or kinases via hydrogen bonding with the oxazolone’s carbonyl group. The propargyl group may act as a Michael acceptor, covalently modifying cysteine residues in active sites.
Applications in Material Science
Luminescent Materials
Oxazole rings are π-conjugated systems useful in organic light-emitting diodes (OLEDs). The propargyl group’s rigidity may reduce non-radiative decay, improving quantum yields. Related compounds like POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) are commercial scintillators, suggesting analogous roles for this derivative .
Polymer Functionalization
The acetylene group enables click chemistry (e.g., Huisgen cycloaddition) for grafting onto polymers. This modifications enhance thermal stability or introduce bioactive moieties in drug-eluting coatings.
Challenges and Future Directions
Mechanistic Elucidation
The compound’s electrophilicity at C-5 of the oxazolone ring remains unexplored. Isotopic labeling studies could track reaction pathways during synthesis or biodegradation.
Toxicity Profiling
Acute toxicity assays in model organisms (e.g., Daphnia magna) are critical given the propargyl group’s reactivity. Computational models (e.g., ADMET prediction) may prioritize in vitro testing.
Industrial Scale-Up
Continuous-flow reactors could address batch inconsistencies in cyclization steps. Catalyst immobilization on mesoporous silica might enhance recyclability and cost-efficiency.
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